2',3'-Dihydrophylloquinone is a derivative of phylloquinone, also known as vitamin K1. This compound is notable for its role in the biochemical pathways associated with vitamin K metabolism and its potential applications in various scientific fields. It is synthesized from phylloquinone during the processing of hydrogenated fats, which can lead to its presence in dietary sources.
The primary source of 2',3'-dihydrophylloquinone is the hydrogenation of phylloquinone, commonly found in green leafy vegetables and certain oils. Its formation is particularly relevant in the food industry, where hydrogenated fats are used extensively. This compound can also be synthesized in laboratory settings for research purposes.
2',3'-Dihydrophylloquinone belongs to the class of compounds known as naphthoquinones, which are characterized by a naphthalene ring structure with various substituents. It is specifically classified as a reduced form of phylloquinone, possessing two fewer double bonds due to the saturation of the 2' and 3' positions on the naphthoquinone ring.
The synthesis of 2',3'-dihydrophylloquinone can be achieved through several methods, primarily involving the reduction of phylloquinone. One common approach includes hydrogenation processes that convert phylloquinone into its dihydro form.
Technical Details:
The molecular structure of 2',3'-dihydrophylloquinone can be described as follows:
The structural data can be represented in terms of bond lengths and angles typical for naphthoquinones, with emphasis on the reduced double bonds which influence its reactivity and biological properties.
2',3'-Dihydrophylloquinone participates in various chemical reactions primarily due to its naphthoquinone framework. Its reactivity includes:
Technical Details:
The mechanism by which 2',3'-dihydrophylloquinone exerts its biological effects primarily involves its role as a cofactor in vitamin K-dependent carboxylation reactions. These reactions are crucial for synthesizing proteins involved in blood coagulation and bone metabolism.
Research indicates that 2',3'-dihydrophylloquinone may influence vitamin K metabolism by acting as an intermediate or alternative substrate for enzymes involved in vitamin K recycling within cellular systems .
Relevant analyses indicate that the compound's stability influences its application potential in various formulations, particularly those requiring long shelf life .
2',3'-Dihydrophylloquinone has several applications in scientific research:
Partial hydrogenation of vegetable oils, a widespread industrial process to solidify fats and enhance shelf stability, chemically reduces phylloquinone (vitamin K₁) to 2',3'-dihydrophylloquinone (dK). This transformation occurs when phylloquinone-rich oils (e.g., soybean, canola, rapeseed) undergo catalytic hydrogenation under high pressure and temperature. During this process, the double bond in the phytyl side chain of phylloquinone becomes saturated, yielding dK while retaining the naphthoquinone ring [1] [6].
Food Sources and Concentrations:
Table 1: Impact of Hydrogenation on Vitamin K Isomers in Oils
Oil Type | Phylloquinone (µg/100g) | Dihydrophylloquinone (µg/100g) |
---|---|---|
Soybean (crude) | 193 | 0 |
Soybean (hydrogenated) | 84 | 59 |
Rapeseed (crude) | 127 | 0 |
Rapeseed (hydrogenated) | 45 | 72 |
Olive Oil | 55 | 0 |
Data compiled from analytical studies [1] [6] [8].
The hydrogenation process concurrently generates trans fatty acids (TFAs) and dK. Both are unintended byproducts, and their concentrations correlate strongly (r > 0.85) due to shared reaction pathways [6] . Mechanistically, the same catalytic conditions that isomerize cis-unsaturated fatty acids to trans configurations also saturate phylloquinone’s side chain.
Key Evidence:
Table 2: Co-Occurrence of dK and TFAs in Hydrogenated Foods
Food Product | dK (µg/100g) | TFA (% of total fats) | Hydrogenation Status |
---|---|---|---|
Stick Margarine | 102 | 15–25% | Fully hydrogenated |
Soft Tub Margarine | 16 | 0–1% | Partially hydrogenated |
Shortening | 87 | 18–30% | Fully hydrogenated |
Fast Food French Fries | 59 | 10–20% | Partially hydrogenated |
Data sourced from chromatographic analyses [1] [6] .
Dihydrophylloquinone is prevalent in foods made with partially or fully hydrogenated oils. High-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection is the standard analytical method, achieving detection limits of 0.5–1 µg/100g [6] [8].
Concentrations Across Food Categories:1. Margarines/Spreads:- Fat content dictates dK levels. Full-fat hydrogenated margarines average 80–102 µg/100g dK, while reduced-fat variants drop to 16–30 µg/100g [6].- Non-hydrogenated vegetable oil-based spreads contain negligible dK [6].2. Baked/Prepared Foods:- Doughnuts, breaded fish sticks, and baked goods: 16–60 µg/100g [1] [4].- dK predominates over phylloquinone in these items due to hydrogenated oil usage [4].3. Fast Foods:- French fries (59 µg/100g) and nachos (60 µg/100g) are significant sources [1] [4].4. Salad Dressings:- Oil-based dressings use non-hydrogenated oils, hence dK is typically undetectable [6] [8].
Table 3: dK in Processed Foods
Food Category | Representative Items | dK Range (µg/100g) |
---|---|---|
Margarines/Spreads | Stick margarine | 80–102 |
Soft tub margarine | 16–30 | |
Baked Goods | Doughnuts | 45–60 |
Breaded fish sticks | 16–20 | |
Fast Foods | French fries, nachos | 59–60 |
Salad Dressings | Oil-based dressings | Not detected |
Data derived from USDA analyses and peer-reviewed studies [1] [4] [6].
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